Cas no 554423-30-2 (6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a structurally complex tetrahydropyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique scaffold combines a benzyl-substituted pyrimidine core with a cyclohexenyl-ethylamine side chain, offering versatility for further functionalization. The presence of both amino and carbonyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. This compound may exhibit favorable binding properties due to its rigid cyclohexenyl moiety and flexible ethylene linker, suggesting utility in drug discovery efforts targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications to optimize physicochemical properties.
6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
554423-30-2 structure
Product Name:6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:554423-30-2
MF:C19H24N4O2
MW:340.419464111328
CID:5704234
PubChem ID:2363702
Update Time:2025-08-05

6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • cid_2363702
    • HMS2343I19
    • AKOS034447781
    • 6-amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • EN300-05001
    • 6-amino-1-benzyl-5-[2-(cyclohexen-1-yl)ethylamino]pyrimidine-2,4-quinone
    • MLS000081679
    • Z55848955
    • 6-azanyl-5-[2-(cyclohexen-1-yl)ethylamino]-1-(phenylmethyl)pyrimidine-2,4-dione
    • ZINC03246454
    • 6-amino-5-[2-(1-cyclohexenyl)ethylamino]-1-(phenylmethyl)pyrimidine-2,4-dione
    • 6-amino-1-benzyl-5-[2-(cyclohexen-1-yl)ethylamino]pyrimidine-2,4-dione
    • SMR000062886
    • BDBM50812
    • CS-0219810
    • CHEMBL1479366
    • 554423-30-2
    • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-[[2-(1-cyclohexen-1-yl)ethyl]amino]-1-(phenylmethyl)-
    • 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Inchi: 1S/C19H24N4O2/c20-17-16(21-12-11-14-7-3-1-4-8-14)18(24)22-19(25)23(17)13-15-9-5-2-6-10-15/h2,5-7,9-10,21H,1,3-4,8,11-13,20H2,(H,22,24,25)
    • InChI Key: OCXITSQBTTTWKI-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(N)N(C(N1)=O)CC1C=CC=CC=1)NCCC1=CCCCC1

Computed Properties

  • Exact Mass: 340.18992602g/mol
  • Monoisotopic Mass: 340.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 87.5Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 9.14±0.40(Predicted)

6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature

Additional information on 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comprehensive Analysis of 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 554423-30-2)

The compound 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione, identified by its CAS number 554423-30-2, is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique tetrahydropyrimidine-2,4-dione core, coupled with a benzyl substituent and a cyclohex-1-en-1-yl side chain, makes it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential role in modulating enzymatic pathways and receptor interactions, which aligns with current trends in precision medicine and drug discovery.

In recent years, the scientific community has focused on small-molecule inhibitors and modulators targeting specific biological processes. The 6-Amino-1-benzyl derivative stands out due to its ability to interact with key proteins involved in cellular signaling. This property has led to its exploration in studies related to neurodegenerative diseases and metabolic disorders, topics frequently searched in academic and medical databases. Its cyclohexenyl moiety further enhances its lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in CNS drug development.

The synthesis of CAS 554423-30-2 involves multi-step organic reactions, often employing Pd-catalyzed cross-coupling or reductive amination techniques. These methods are widely discussed in green chemistry forums, reflecting the growing demand for sustainable synthetic approaches. Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and HPLC purity testing, ensuring compliance with strict pharmaceutical standards. Such rigorous quality control resonates with industry professionals searching for high-purity reference compounds.

From a commercial perspective, 554423-30-2 is often listed in catalogs of specialized pharmaceutical intermediates and research chemicals. Suppliers frequently highlight its application in high-throughput screening (HTS) campaigns, addressing the needs of drug discovery platforms. The compound's 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold shares structural similarities with known uracil derivatives, making it relevant to studies on nucleic acid analogs—a trending topic in antiviral research since the COVID-19 pandemic.

Ongoing investigations explore the structure-activity relationship (SAR) of this molecule, particularly how modifications to its amino or benzyl groups affect biological potency. These studies align with frequent search queries about molecular optimization strategies in medicinal chemistry. Additionally, computational approaches like molecular docking and QSAR modeling are increasingly applied to predict its interactions with therapeutic targets, reflecting the integration of AI in drug design—a dominant theme in contemporary scientific literature.

In conclusion, 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a versatile scaffold with broad research implications. Its CAS 554423-30-2 designation serves as a crucial identifier for procurement and regulatory compliance. As the pharmaceutical industry continues to prioritize targeted therapies and personalized medicine, this compound's unique attributes position it as a valuable tool for advancing biomedical science while addressing current market and academic interests.

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